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Compound of Interest

Compound Name: TP 472

cat. No.: B1191975

An In-depth Technical Guide to TP-472: A Selective BRD9/7 Inhibitor

Abstract

TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and
BRD7, chromatin "reader" proteins implicated in transcriptional regulation and oncogenesis.
This document provides a comprehensive technical overview of TP-472, including its chemical
properties, mechanism of action, and its demonstrated efficacy in melanoma models. The
information is intended for researchers, scientists, and professionals in drug development
interested in the epigenetic modulation of cancer.

Chemical Structure and Physicochemical Properties

TP-472 is a small molecule inhibitor with a well-defined chemical structure. Its properties are
critical for its use as a research tool and potential therapeutic agent.

Chemical Identity

Formal Name: 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide[1]

CAS Number: 2079895-62-6[1][2]

Molecular Formula: C20H19N302[1]

Molecular Weight: 333.4 g/mol [1]

SMILES: 0=C(C)C1=CC(C2=CC(C(NC3CC3)=0)=CC=C2C)=C4N=CC=CN41[1]
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e InChl Key: RPBMXJHQYJLPDN-UHFFFAOYSA-N[1]

Table 1: Physicochemical and Pharmacological
Properties of TP-472

Property Value Source
Purity >98% [1]
Formulation A solid [1]
Solubility Soluble in DMSO [1]
Storage Temperature -20°C [1]
Stability >4 years [1]
Binding Affinity (K_d_) BRD9: 33 nM; BRD7: 340 nM [1][2]
Cellular Potency (ECso) 320 nM (NanoBRET assay) [1]

>30-fold for BRD9 over other
Selectivity bromodomain families (except [11[2]
BRD7)

Mechanism of Action and Biological Activity

TP-472 functions as a selective inhibitor of the bromodomains of BRD9 and BRD7. These
proteins are components of chromatin remodeling complexes and play a crucial role in reading
acetylated lysine residues on histones, thereby regulating gene expression.

In the context of melanoma, BRD7 and BRD9 are often overexpressed and associated with a
poor prognosis.[3] TP-472 exerts its anti-tumor effects through a dual mechanism:

e Suppression of Oncogenic Signaling: Treatment with TP-472 downregulates the expression
of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens,
and fibronectins.[3][4] This disrupts the ECM-mediated signaling pathways that are essential
for cancer cell growth and proliferation.[3][4]

 Induction of Apoptosis: TP-472 upregulates the expression of several pro-apoptotic genes,
including BAX, MDM2, and CDKN1A (p21), leading to programmed cell death in melanoma
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cells.[2][4]

The diagram below illustrates the proposed signaling pathway affected by TP-472 in melanoma
cells.
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Caption: TP-472 inhibits BRD9/7, suppressing ECM signaling and inducing apoptosis.

Experimental Data and Efficacy

The anti-melanoma activity of TP-472 has been validated through various in vitro and in vivo
experiments.

In Vitro Studies

TP-472 has demonstrated significant activity against BRAF mutant melanoma cell lines (e.g.,
A375, SKMEL-28, M14, A2058).[2]

o Growth Inhibition: It effectively inhibits the growth of melanoma cell lines at concentrations of
5and 10 pM.[2]

e Long-Term Survival: TP-472 strongly inhibits the long-term survival of multiple melanoma cell
lines at concentrations of 5 and 10 pM.[2]

e Apoptosis Induction: Treatment with 10 uM TP-472 for 48 hours induces apoptosis in
melanoma cells.[3]
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. Concentrati . Observed
Assay Type Cell Lines Duration Source
on Effect
Effective
Growth BRAF mutant
o 5uM, 10 uM 24 hours growth [2]
Inhibition melanoma o
inhibition
M14, Strong
Long-Term R
i SKMEL-28, 5uM, 10 uM 2 weeks inhibition of [2]
Survival
A375, A2058 survival
Upregulation
of pro-
Apoptosis Melanoma apoptotic
) 10 uM 48 hours [2][3]
Induction cells genes (BAX,
MDM2,
CDKN1A)
Downregulati
Gene on of ECM
Expression A375 cells 5uM, 10 uM 24 hours protein- [2]
(ECM) encoding

genes

In Vivo Studies

The efficacy of TP-472 was also confirmed in a melanoma xenograft mouse model.

e Tumor Growth Inhibition: Intraperitoneal (i.p.) administration of TP-472 at a dose of 20
mg/kg, three times a week for five weeks, significantly inhibited subcutaneous tumor growth.

[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatment
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Melanoma cell lines (e.g., A375, SKMEL-28) are cultured in standard conditions (e.g., DMEM
supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO:z incubator.
For experiments, cells are seeded and allowed to attach overnight. TP-472, dissolved in
DMSO, is then added to the media at the desired final concentrations (e.g., 5 uM, 10 pM). A
vehicle control (DMSO) is run in parallel.

MRNA Sequencing and Analysis

The following workflow outlines the key steps for transcriptome analysis.

1. Cell Treatment
(A375 cells treated with DMSO or TP-472)

i

2. RNA Extraction
(Total RNA isolated from treated cells)

i

3. Library Preparation
(mRNA enrichment and cDNA library construction)

i

4. Sequencing
(High-throughput sequencing, e.g., lllumina)

i

5. Data Analysis
(Differential gene expression analysis)

i

6. Pathway Analysis
(Reactome-based functional pathway analysis)

Click to download full resolution via product page

Caption: Workflow for transcriptome analysis of TP-472-treated melanoma cells.
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e Procedure: A375 melanoma cells are treated with DMSO (control), 5 uM TP-472, or 10 uM
TP-472 for 24 hours.[3] Total RNA is extracted using a suitable kit. mRNA is then enriched,
and sequencing libraries are prepared. High-throughput sequencing is performed, and the
resulting data is analyzed to identify differentially expressed genes. Functional pathway
analyses, such as Reactome, are used to elucidate the biological pathways affected by TP-
472 treatment.[3][4]

In Vivo Xenograft Model

e Animal Model: Immunocompromised mice (e.g., nude mice) are used.

e Tumor Implantation: Melanoma cells (e.g., A375) are injected subcutaneously into the flanks
of the mice.

o Treatment: Once tumors are established, mice are randomized into control and treatment
groups. The treatment group receives TP-472 (e.g., 20 mg/kg, i.p., three times a week),
while the control group receives a vehicle control.[2]

e Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal
weight and health are also monitored.

 Statistical Analysis: Tumor progression data is analyzed using appropriate statistical
methods, such as the area under the curve method.[3]

Conclusion

TP-472 is a valuable chemical probe for studying the biological roles of BRD9 and BRD?7. Its
ability to inhibit melanoma growth by modulating ECM-related oncogenic signaling and
inducing apoptosis highlights its potential as a candidate for melanoma therapy.[3][4][5] The
data and protocols presented in this guide provide a solid foundation for further research into
the therapeutic applications of BRD7/9 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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